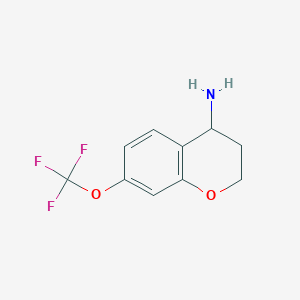

7-(Trifluoromethoxy)chroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 |

InChI Key |

SEOUBRKETCCMIL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Trifluoromethoxy Chroman 4 Amine

Precursor Synthesis: 7-(Trifluoromethoxy)chroman-4-one (B2447198) Architectures

The primary precursor for the synthesis of 7-(trifluoromethoxy)chroman-4-amine is 7-(trifluoromethoxy)chroman-4-one. The construction of this intermediate is a critical phase that involves the formation of the chroman-4-one skeleton and the incorporation of the trifluoromethoxy moiety.

Strategies for Chroman-4-one Core Construction

The chroman-4-one framework is a common structural motif in a variety of biologically active compounds. nih.gov Several synthetic strategies have been developed for its construction. A prevalent and efficient method involves the intramolecular cyclization of a suitably substituted 2'-hydroxyacetophenone (B8834) derivative. acs.orgnih.gov

One common approach is the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, often facilitated by microwave irradiation to enhance reaction rates. acs.orgnih.gov This is followed by a Michael addition to form the heterocyclic ring. For instance, the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) in ethanol (B145695) can yield the corresponding chroman-4-one. acs.org

Another strategy involves the acylation of diethyl methylphosphonate (B1257008) with ethyl salicylates to produce 3-diethoxyphosphorylchromen-4-ones. These intermediates can then undergo a Michael addition with Grignard reagents to form 2-substituted 3-diethoxyphosphorylchroman-4-ones, which are precursors to 3-methylidenechroman-4-ones via a Horner-Wadsworth-Emmons reaction. nih.gov

Radical cascade cyclizations of o-allyloxybenzaldehydes have also emerged as a powerful method for synthesizing 3-substituted chroman-4-ones. researchgate.net These reactions can proceed under metal-free conditions, offering an environmentally benign route to these scaffolds. researchgate.net

Methodologies for Introducing the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF₃) group onto the aromatic ring is a key step in the synthesis of the precursor. nih.govberkeley.edu This group is known to enhance properties such as lipophilicity and metabolic stability in drug candidates. nih.govacs.org The trifluoromethoxy group is typically introduced onto a phenol (B47542) precursor, such as 3-hydroxyphenol, which will ultimately become the 7-position of the chroman-4-one.

Nucleophilic trifluoromethoxylation often involves the reaction of a phenol with a trifluoromethylating agent. However, direct trifluoromethylation of phenols can be challenging and may require harsh conditions or specific reagents. nih.gov One indirect method involves the conversion of a phenol to a xanthate intermediate, which is then treated with a fluorinating agent to yield the aryl trifluoromethyl ether. nih.govberkeley.edu This two-step process can be performed under milder conditions compared to some direct methods. nih.govberkeley.edu For example, phenols can be reacted with imidazolium (B1220033) methylthiocarbonothioyl salts to form xanthates, which are then converted to trifluoromethyl ethers using reagents like XtalFluor-E in the presence of an activator such as trichloroisocyanuric acid (TCCA). nih.gov

Radical trifluoromethoxylation has become an attractive method for introducing the -OCF₃ group. researchgate.netnih.govnih.gov These methods often utilize a radical source that generates the trifluoromethoxy radical (•OCF₃), which then reacts with the aromatic ring. Reagents such as bis(trifluoromethyl)peroxide (BTMP) have been employed as practical sources of •OCF₃ radicals. nih.govnih.gov The activation of BTMP can be achieved through various means, including catalysis. nih.govnih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild tool for a variety of organic transformations, including trifluoromethoxylation. acs.orgrsc.orgnih.govnih.govyoutube.comtib.eu In this approach, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process that can lead to the generation of the trifluoromethoxy radical. acs.org For instance, the photoredox-catalyzed trifluoromethoxylation of enol carbonates has been reported to afford α-(trifluoromethoxy) ketones. acs.orgresearchgate.net Similarly, the C-H trifluoromethoxylation of arenes can be achieved using visible-light photoredox catalysis with a suitable trifluoromethoxylating reagent. nih.govnih.gov This method offers a direct and often more environmentally friendly route to trifluoromethoxylated aromatic compounds. nih.govnih.gov

Conversion of 7-(Trifluoromethoxy)chroman-4-one to this compound

The final step in the synthesis is the conversion of the ketone functional group in 7-(trifluoromethoxy)chroman-4-one to the desired amine. A widely used and effective method for this transformation is reductive amination . organic-chemistry.orgredalyc.orgyoutube.com

Reductive amination typically involves a two-step, one-pot process. First, the ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this purpose. Common choices include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org The selection of the reducing agent and reaction conditions can be optimized to achieve high yields and chemoselectivity. For example, reductive amination can be performed using sodium borohydride in the presence of an activator like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org Another approach utilizes α-picoline-borane as a reducing agent, which can be effective in various solvents, including methanol (B129727) and water, or even under neat conditions. organic-chemistry.org

The general reaction scheme for the reductive amination of 7-(trifluoromethoxy)chroman-4-one is as follows:

Figure 1: General scheme for the reductive amination of 7-(trifluoromethoxy)chroman-4-one.

The choice of the amine source and reducing agent is crucial for the successful synthesis of this compound. The reaction conditions are typically mild, making this a versatile method for the preparation of the final product.

Reductive Amination Protocols for Chroman-4-one Transformation

Reductive amination is a cornerstone method for converting ketones and aldehydes into amines. masterorganicchemistry.comtaylorandfrancis.com For the synthesis of this compound, this process starts from 7-(Trifluoromethoxy)chroman-4-one. The reaction fundamentally involves the formation of an imine or iminium ion intermediate from the ketone and an amine source, which is then reduced to the final amine without being isolated. masterorganicchemistry.comlibretexts.org

Direct reductive amination, or one-pot synthesis, is a highly efficient approach. mdpi.com In this procedure, the chroman-4-one, an amine source (most commonly ammonia for primary amines), and a reducing agent are combined in a single reaction vessel. libretexts.orgyoutube.com A critical aspect of this method is the choice of reducing agent. Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough to not reduce the initial ketone but are effective at reducing the intermediate imine/iminium ion. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel, is another widely used industrial method for this transformation. taylorandfrancis.comfrontiersin.org For instance, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones into primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org

An alternative, indirect two-step approach is also common. This involves the initial reduction of the 7-(Trifluoromethoxy)chroman-4-one to the corresponding alcohol, 7-(Trifluoromethoxy)chroman-4-ol. This reduction is typically achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol. acs.org The resulting alcohol can then be converted to the amine through various methods, such as activation of the hydroxyl group into a good leaving group followed by nucleophilic substitution with an amine source.

| Method | Amine Source | Reducing Agent | Key Features |

| Direct (One-Pot) | Ammonia, Ammonium Formate | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Efficient single-step process; requires selective reducing agent. |

| Indirect (Two-Step) | Ammonia, Azide | NaBH₄ (for alcohol formation) | Involves isolation of alcohol intermediate; allows for different amination chemistries. |

Alternative Amination Reactions for Chroman-4-amine (B2768764) Formation

Beyond standard reductive amination, other established methods can be employed to transform the chroman-4-one precursor into the desired amine.

One significant alternative is the Leuckart-Wallach reaction . This classical method utilizes formic acid, ammonium formate, or formamide (B127407) as both the nitrogen source and the reducing agent. alfa-chemistry.comwikipedia.org When 7-(Trifluoromethoxy)chroman-4-one is heated with these reagents, typically at temperatures above 120°C, it undergoes reductive amination. wikipedia.org The reaction proceeds through an iminium ion intermediate which is reduced by a hydride transfer from formate or a related species. alfa-chemistry.comwikipedia.org A key characteristic of this reaction is that it often yields the N-formylated amine as the primary product, which then requires a subsequent hydrolysis step (acidic or basic) to furnish the free primary amine, this compound. mdpi.com

Another viable pathway involves the formation and subsequent reduction of an oxime . The precursor, 7-(Trifluoromethoxy)chroman-4-one, can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 7-(Trifluoromethoxy)chroman-4-one oxime. The formation of oxime derivatives from chroman-4-ones is a known transformation. researchgate.net The C=N double bond of the resulting oxime can then be reduced to the primary amino group using various reducing agents. Common methods for oxime reduction include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol.

| Method | Reagents | Intermediate | Final Step |

| Leuckart-Wallach | Formic acid / Ammonium formate | Iminium ion | Hydrolysis of N-formyl amine |

| Oxime Reduction | Hydroxylamine (NH₂OH); Reductant (e.g., H₂/Pd, LiAlH₄) | Oxime | Reduction of C=N bond |

One-Pot and Cascade Synthesis Approaches to Chroman-4-amines

Modern synthetic chemistry emphasizes step- and atom-economy, making one-pot and cascade reactions highly desirable. researchgate.net While direct cascade syntheses terminating in a chroman-4-amine are less common, such strategies are pivotal for constructing the key 7-(trifluoromethoxy)chroman-4-one precursor, which can then be aminated in a sequential one-pot process.

A prominent strategy for forming the chroman-4-one skeleton is the cascade radical annulation of substituted 2-(allyloxy)arylaldehydes. mdpi.comrsc.org In this context, a 2-(allyloxy)arylaldehyde bearing a trifluoromethoxy group would undergo a radical-triggered cyclization to form the functionalized chroman-4-one ring system. mdpi.comresearchgate.net This approach is versatile, allowing for the introduction of various functional groups onto the chroman core under metal-free or metal-catalyzed conditions. mdpi.comrsc.org

Late-Stage Functionalization in this compound Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex molecule at a late point in the synthetic sequence. This approach can be applied to the synthesis of this compound by installing the vital trifluoromethoxy (-OCF₃) group onto an existing chroman-amine scaffold.

One potential LSF pathway is the direct C-H trifluoromethoxylation of an arene. nih.gov Theoretically, a pre-synthesized chroman-4-amine could undergo a directed C-H functionalization at the 7-position of the aromatic ring. Catalytic protocols for such transformations have been developed, often proceeding through radical mechanisms at room temperature, and are designed to be tolerant of various functional groups. nih.gov While challenging, a successful C7-selective trifluoromethoxylation on a chroman-4-amine core would represent a highly advanced and efficient LSF route.

A more synthetically conventional LSF approach would involve the functional group interconversion on a pre-formed, substituted chroman-4-amine. For this specific target, the synthesis could begin with a more accessible precursor, such as 7-hydroxychroman-4-one, which can be prepared from resorcinol. researchgate.net This ketone can be converted to 7-hydroxychroman-4-amine via the methods described previously. The final, late-stage step would then be the trifluoromethoxylation of the phenolic hydroxyl group. This transformation converts the 7-hydroxy group into the desired 7-trifluoromethoxy group, completing the synthesis of the target molecule.

Stereochemical Aspects in the Synthesis of Chroman 4 Amine Derivatives

Enantioselective Synthesis of Chiral Chroman-4-amines

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule directly. For chroman-4-amines, this is typically achieved by the asymmetric reduction of a prochiral precursor, which is either the corresponding chroman-4-one or an imine derived from it. The goal is to introduce the amine group or reduce an existing carbonyl/imine group in a way that selectively forms one of the two possible enantiomers.

Key enantioselective strategies applicable to the synthesis of 7-(Trifluoromethoxy)chroman-4-amine include:

Asymmetric Hydrogenation: A chiral catalyst transfers hydrogen atoms to the double bond of a prochiral chroman-4-one or its corresponding imine with facial selectivity.

Asymmetric Transfer Hydrogenation: Hydrogen is delivered from a hydrogen donor molecule (like Hantzsch esters or isopropanol) to the substrate, mediated by a chiral catalyst.

Asymmetric Reductive Amination: The precursor, 7-(Trifluoromethoxy)chroman-4-one (B2447198), is reacted with an amine source (such as ammonia) in the presence of a chiral catalyst and a reducing agent to form the chiral amine in one pot.

These methods bypass the 50% theoretical yield limit of classical resolution, making them highly efficient and atom-economical. wikipedia.org

Diastereoselective Control in Chroman-4-amine (B2768764) Synthetic Routes

Diastereoselective synthesis becomes relevant when a molecule has multiple stereocenters. In such cases, the reaction must control the configuration of a newly formed stereocenter in relation to one or more existing stereocenters. While this compound itself has only one stereocenter, diastereoselective principles are crucial in more complex derivatives or when using certain synthetic strategies.

For instance, if a chiral auxiliary is used during the synthesis, the intermediate becomes a diastereomer. The subsequent stereoselective reaction is then governed by the existing chiral center of the auxiliary, leading to the preferential formation of one diastereomer over the other.

Research into the synthesis of substituted chroman-4-ones demonstrates the application of diastereoselective control within the chroman ring system. researchgate.netrsc.orgbeilstein-journals.org For example, tandem reactions involving Michael additions can create multiple stereocenters on the chroman framework with high levels of diastereoselectivity. researchgate.netbeilstein-journals.org These principles could be adapted to synthetic routes for chroman-4-amine derivatives where other chiral centers are present on the ring or on substituents.

Catalytic Asymmetric Methods for Chiral Chroman-4-amine Production

Catalytic asymmetric methods are the cornerstone of modern enantioselective synthesis due to their efficiency and ability to generate large quantities of a chiral product from a small amount of a chiral catalyst. wikipedia.org For producing chiral this compound, the most prominent method is the catalytic asymmetric hydrogenation of its precursor, 7-(Trifluoromethoxy)chroman-4-one, or the N-substituted imine thereof.

Transition metal complexes featuring chiral ligands are the most common catalysts. Ruthenium, rhodium, and iridium are metals of choice, often coordinated to chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the delivery of hydrogen to one face of the molecule preferentially. youtube.com

The Ru-BINAP/diamine system, pioneered by Noyori, is particularly effective for the asymmetric hydrogenation of ketones that have a nearby functional group capable of coordinating with the catalyst. nih.gov This method has been successfully applied to a wide range of ketones, yielding chiral alcohols (which can be precursors to amines) with high enantiomeric excess (ee). nih.gov Similarly, chiral phosphoric acids have been developed as organocatalysts for the asymmetric transfer hydrogenation of quinolines and other heterocycles, a strategy that could be adapted for chroman-based systems. nih.gov

Table 1: Representative Catalytic Asymmetric Hydrogenation Systems

| Catalyst System | Substrate Type | Typical Product | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-BINAP/Diamine | Functionalized Ketones | Chiral Alcohol | >95% | nih.gov |

| [Rh(cod)Cl]₂ / Chiral Diphosphine | Olefins, Imines | Chiral Alkane/Amine | >90% | researchgate.net |

| Ir-based Complexes | Imines, Unfunctionalized Olefins | Chiral Amine/Alkane | High 80s-90s% | wikipedia.org |

| Chiral Phosphoric Acid / Hantzsch Ester | Quinolines, Imines | Chiral Tetrahydroquinoline/Amine | Up to 90% | nih.gov |

Chiral Resolution Techniques Applied to Chroman-4-amines

Chiral resolution is a classical and widely used method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org This technique is applicable when an asymmetric synthesis is not feasible or is low-yielding. The process for this compound would involve the initial synthesis of the racemic amine, followed by separation.

The most common method of resolution for amines involves the formation of diastereomeric salts. wikipedia.orgorganic-chemistry.org The racemic amine is treated with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction produces a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. This difference allows for their separation by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, while the other remains dissolved. After separation, the pure enantiomer of the amine can be recovered by treating the isolated salt with a base to remove the resolving agent.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type of Agent | Separation Principle |

|---|---|---|

| (+)-Tartaric Acid or (-)-Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with different solubilities. |

| (R)-(-)-Mandelic Acid or (S)-(+)-Mandelic Acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts with different solubilities. |

| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | Forms diastereomeric salts with different solubilities. |

| Derivatives of Tartaric Acid (e.g., Di-p-toluoyltartaric acid) | Chiral Dicarboxylic Acid Derivative | Often provides better crystal formation and separation. |

| (R,R)-4-chlorotartranilic acid | Chiral Tartaric Acid Derivative | Used in the resolution of pharmaceutical intermediates. google.com |

Chemical Transformations and Derivatization Strategies for this compound

The chemical scaffold of this compound presents a versatile platform for synthetic modification, offering multiple avenues for derivatization. The primary sites for chemical transformation are the amine moiety at the 4-position and the aromatic portion of the chroman ring. These modifications are crucial for exploring the structure-activity relationships of resulting compounds in various research contexts.

Mechanistic Investigations and Molecular Interactions of Chroman 4 Amine Scaffolds in Vitro Research

Target Identification Approaches in Chemical Biology Research

The identification of molecular targets for novel compounds is a cornerstone of chemical biology and drug discovery. For chroman-4-amine (B2768764) scaffolds, a variety of in vitro methods are employed to elucidate their protein binding partners. These approaches can be broadly categorized as affinity-based and activity-based methods.

Affinity-based methods rely on the physical interaction between the small molecule and its target protein. A common technique involves immobilizing a derivative of the compound of interest onto a solid support, such as a resin, to create an affinity matrix. This matrix is then incubated with cell lysates, and proteins that bind to the compound are isolated and subsequently identified using techniques like mass spectrometry.

Another powerful affinity-based method is the drug affinity responsive target stability (DARTS) assay. This technique exploits the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis. By treating cell lysates with a protease in the presence and absence of the compound, stabilized proteins can be identified through gel electrophoresis and mass spectrometry.

Activity-based profiling, on the other hand, utilizes probes that covalently bind to the active site of specific enzyme families. While not directly identifying the primary target of a non-covalent binder like a chroman-4-amine derivative, it can reveal off-target effects and broader pathway modulations.

In Vitro Mechanistic Studies of 7-(Trifluoromethoxy)chroman-4-amine and its Derivatives

For instance, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which share the trifluoromethyl group at a similar position, have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. nih.gov These studies suggest that the chromone (B188151) scaffold can serve as a basis for developing agents that interfere with cancer cell proliferation. The trifluoromethoxy group in this compound is expected to significantly influence its electronic properties and lipophilicity, which in turn would affect its biological activity.

Furthermore, research on other chroman-4-one derivatives has demonstrated their ability to inhibit sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. acs.org The substitution pattern on the chroman ring was found to be crucial for inhibitory activity. Notably, a fluorinated derivative at the 7-position of the chroman-4-one scaffold exhibited weak inhibitory activity, suggesting that the nature and position of the substituent are critical determinants of potency. acs.org

Ligand-Receptor Interaction Profiling via In Vitro Assays

The interaction of chroman-4-amine derivatives with various receptors has been explored through in vitro binding assays. These assays are crucial for understanding the selectivity and potential pharmacological effects of these compounds. For example, derivatives of 6-amino-chroman have been investigated for their affinity to sigma (σ) receptors, which are implicated in a range of neurological disorders. nih.gov

Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

While specific ligand-receptor interaction data for this compound is not available, the known interactions of its structural analogs suggest that it could potentially bind to a variety of receptors. The trifluoromethoxy group would likely play a significant role in modulating these interactions through its electronic and steric effects.

| Compound Class | Receptor Target | In Vitro Assay | Key Findings |

| 6-Amino-chroman derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) receptors | Radioligand binding assay | Moderate to high affinity for σ1 and σ2 receptors, suggesting potential for development as CNS agents. nih.gov |

| Chromenone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Enzyme inhibition assay | Dual inhibitory capacity against both cholinesterases, indicating potential for Alzheimer's disease treatment. nih.gov |

Elucidation of Molecular Mechanisms within Cellular Systems (In Vitro Models)

In vitro cellular models are indispensable for dissecting the molecular mechanisms through which compounds like this compound exert their effects. These models, which include cultured cancer cell lines and primary cells, allow for the investigation of cellular processes such as proliferation, apoptosis, and signal transduction in a controlled environment.

Studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have demonstrated their cytotoxic effects on human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines. nih.gov The mechanism of action was investigated through molecular docking studies, which suggested that these compounds could bind to and inhibit the activity of proteins crucial for cancer cell survival. nih.gov For instance, molecular docking simulations predicted that these derivatives could fit into the binding pocket of the HERA protein, providing a rationale for their observed cytotoxic activity. nih.gov

The potential of chroman-4-one derivatives to induce apoptosis has also been explored. Treatment of cancer cells with these compounds can lead to the activation of caspases and other key players in the apoptotic cascade. Furthermore, their antioxidant properties have been evaluated using assays such as the DPPH radical scavenging activity assay. nih.gov

| Cell Line | Compound Type | Observed Effect |

| MCF-7 (Human Breast Cancer) | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Cytotoxicity, potential inhibition of HERA protein. nih.gov |

| A-549 (Human Lung Adenocarcinoma) | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Cytotoxicity, potential inhibition of HERA protein. nih.gov |

Enzyme Inhibition Kinetics for Chroman-4-amine Derivatives (In Vitro Studies)

Enzyme inhibition assays are fundamental to understanding the mechanism of action of many bioactive compounds. For chroman-4-amine and chroman-4-one derivatives, these assays have revealed their potential to selectively target specific enzymes.

A notable example is the inhibition of sirtuin 2 (SIRT2) by substituted chroman-4-one derivatives. acs.org Kinetic studies of these inhibitors can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide the inhibition constant (Ki), which is a measure of the inhibitor's potency. Such studies are crucial for structure-activity relationship (SAR) analysis and for optimizing the lead compounds.

In a study of amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, kinetic analysis revealed that the most potent compound exhibited competitive-type inhibition against BChE. nih.gov The Lineweaver-Burk plot analysis is a common method used to determine the mechanism of enzyme inhibition.

While specific enzyme inhibition data for this compound is not available, the existing data on related compounds suggest that it could be a candidate for screening against a panel of enzymes, particularly those implicated in cancer and neurodegenerative diseases. The trifluoromethoxy substituent would be expected to influence the binding affinity and selectivity of the compound for its target enzyme.

| Compound Class | Target Enzyme | Inhibition Type |

| Substituted chroman-4-ones | Sirtuin 2 (SIRT2) | Not specified in the provided context, but kinetic studies are implied. acs.org |

| Amino-7,8-dihydro-4H-chromenones | Butyrylcholinesterase (BChE) | Competitive nih.gov |

Computational Chemistry Approaches in Chroman 4 Amine Research

Molecular Docking Studies of Chroman-4-amines

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of chroman-4-amine (B2768764) research, docking is extensively used to elucidate how these ligands interact with their biological targets at an atomic level.

Research findings indicate that docking studies are crucial for understanding the binding modes of chroman-4-amine derivatives. For instance, studies on gem-dimethylchroman-4-amine compounds as inhibitors of equine serum butyrylcholinesterase (eqBuChE) used molecular docking to gain insights into their mechanism of action. core.ac.uk These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the chroman-4-amine scaffold and the amino acid residues within the active site of the target protein. nih.govcore.ac.uk In the development of inhibitors for targets like sirtuin 2 (SIRT2), docking has helped to rationalize the observed biological activities and isoform selectivity, suggesting that these compounds occupy the nicotinamide (B372718) binding site. acs.org Similarly, docking simulations for chromanone hybrids as anti-cholinesterase agents have shown results consistent with in-vitro experimental findings. rsc.orgrsc.org

These computational models are essential for optimizing lead compounds. By visualizing the ligand-protein complex, medicinal chemists can make informed decisions about which modifications to the chroman-4-amine structure are likely to enhance binding affinity and selectivity.

Table 1: Representative Molecular Docking Results for Chroman Derivatives

| Compound Type | Target Protein | Docking Software | Key Findings |

|---|---|---|---|

| gem-Dimethylchroman-4-amines | Butyrylcholinesterase (BuChE) | Not Specified | Revealed mixed inhibition mechanism; insights into ligand-protein interactions. core.ac.uk |

| Spiroquinoxalinopyrrolidine-Chromanone Hybrids | Acetylcholinesterase (AChE) | Not Specified | Docking scores consistent with in vitro inhibitory activities. rsc.orgrsc.org |

| Chroman-4-one Derivatives | Sirtuin 2 (SIRT2) | Not Specified | Proposed binding mode in the nicotinamide binding site, explaining SAR data. acs.org |

This table is illustrative and based on findings for the broader chroman class, as specific data for 7-(Trifluoromethoxy)chroman-4-amine is not available.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Computational methods are pivotal in elucidating these relationships for chroman-4-amine derivatives, providing a rational framework for lead optimization.

Computational SAR studies often complement experimental findings. For example, in the development of chroman-4-one based SIRT2 inhibitors, SAR analysis revealed that the inhibitory effect is highly dependent on the substitution pattern. acs.org It was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. acs.orgnih.gov The length and branching of an alkyl chain at the 2-position were also critical, with a pentyl group showing optimal activity among the studied alkyl derivatives. acs.org Computational models can explain these empirical observations by showing how different functional groups affect the molecule's fit within the target's binding pocket. acs.orgnih.gov

The analysis of stereoisomers is another area where computational methods aid SAR. For some chroman-4-one inhibitors, only small differences in inhibitory activities were observed between the (S) and (R) enantiomers, a finding that can be explored further through computational modeling. acs.org These studies underscore the exceptionally close relationship between the molecular structure of chroman derivatives and their biological function, where even minor alterations can lead to a significant loss of activity. acs.org

Advanced Molecular Modeling and Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, advanced molecular modeling techniques like Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules.

In the study of chroman-4-amine analogues, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. For novel spiroquinoxalinopyrrolidine-chromanone hybrids designed as cholinesterase inhibitors, all-atom MD simulations confirmed that the synthesized derivatives formed stable complexes with the target enzymes. rsc.orgrsc.org These simulations, which can be run for nanoseconds, help to understand the dynamic behavior of the ligand in the binding site and confirm the persistence of key interactions identified in docking. rsc.orgrsc.orgnih.gov

MD simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which often correlate better with experimental activities than simple docking scores. rsc.orgepa.gov The results from these advanced simulations provide a more accurate and realistic model of the molecular recognition process, guiding the design of next-generation inhibitors.

Quantitative Structure-Activity Relationships (QSAR) for Chroman-4-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For chroman-4-amine derivatives, QSAR models are developed to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. frontiersin.org These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) features. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). frontiersin.organalis.com.myresearchgate.net

For related heterocyclic compounds, QSAR models have been successfully established. analis.com.mylongdom.orgresearchgate.net The robustness and predictive power of these models are evaluated through internal and external validation techniques. analis.com.my A well-validated QSAR model can be a powerful tool for predicting the potency of new chroman-4-amine derivatives, helping researchers to prioritize which compounds to synthesize and test. frontiersin.org

Virtual Screening for Novel Chroman-4-amine Scaffolds and Probes

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach is particularly valuable for discovering novel chemical scaffolds that can be developed into new inhibitors.

Structure-based virtual screening, which utilizes molecular docking, has been employed to identify new inhibitors for various targets by screening compound libraries against the target's 3D structure. mdpi.comrsc.org This method can efficiently evaluate millions of compounds computationally, far more than can be tested in high-throughput screening experiments. enamine.net Ligand-based virtual screening, which uses the pharmacophoric features of known active compounds, is another powerful approach when a high-resolution structure of the target is unavailable. mdpi.com

For chroman-related scaffolds, VS has been instrumental in identifying new hit compounds. nih.govnih.gov The process typically involves docking a large chemical library (such as the Enamine or ZINC databases) into the binding site of a target protein. mdpi.com The top-ranked compounds are then selected for experimental testing. This strategy accelerates the discovery of novel chroman-4-amine probes and starting points for new drug development programs. enamine.netnih.gov

In Silico Prediction of Molecular Attributes Relevant to Chemical Biology

Beyond predicting binding affinity, computational methods are crucial for evaluating the "drug-likeness" of compounds by predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico predictions are vital for identifying candidates that are likely to fail during later stages of drug development due to poor pharmacokinetic profiles or toxicity. nih.gov

For novel chroman-4-amine derivatives, various molecular attributes are predicted using online tools and specialized software. core.ac.uk Properties such as molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with established guidelines like Lipinski's Rule of Five. nih.govnih.gov Furthermore, potential toxicity issues, such as hERG inhibition or carcinogenicity, can be flagged early in the discovery process. nih.gov For example, studies on gem-dimethyl-chroman-4-amine compounds included predictions of drug-likeness and pharmacological properties using the Swiss-ADME server. core.ac.uk

Table 2: Example of In Silico Predicted ADMET Properties for a Hypothetical Chroman-4-amine Derivative

| Property | Predicted Value | Acceptable Range | Implication |

|---|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | < 500 | Good oral bioavailability |

| LogP | < 5 | -2 to 5 | Optimal membrane permeability |

| Hydrogen Bond Donors | < 5 | 0 - 5 | Good oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | 0 - 10 | Good oral bioavailability |

| Water Solubility | Moderately Soluble | Soluble to Moderately Soluble | Adequate for formulation |

This table presents hypothetical data for illustrative purposes. Specific predictions would be required for individual compounds.

These in silico ADMET predictions are integral to modern medicinal chemistry, allowing for the multi-parameter optimization of chroman-4-amine derivatives to ensure they possess both high potency and favorable drug-like properties. nih.govchemrxiv.org

Future Directions and Emerging Research Avenues for 7 Trifluoromethoxy Chroman 4 Amine

Development of Sustainable Synthesis Routes for Chroman-4-amines

The synthesis of chroman-4-amine (B2768764) derivatives, including 7-(Trifluoromethoxy)chroman-4-amine, is increasingly benefiting from the principles of green chemistry. The focus is on developing sustainable and efficient synthetic protocols that minimize environmental impact. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One promising approach involves one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, thereby reducing waste and improving atom economy. nih.govrsc.org For instance, the synthesis of 2-amino-4H-chromene derivatives has been successfully achieved using pyridine-2-carboxylic acid as a recyclable and efficient catalyst in a water-ethanol solvent system. nih.govrsc.orgnih.gov This method has demonstrated high yields (up to 98%) and favorable green metrics, such as a high Atom Economy and a low E-factor. nih.govrsc.orgresearchgate.net Such methodologies could be adapted for the synthesis of this compound.

The use of biocatalysis also presents a sustainable route for the synthesis of chiral amines. nih.gov Enzymes like amine dehydrogenases, transaminases, and imine reductases can catalyze the formation of amines with high stereoselectivity under mild reaction conditions. nih.govresearchgate.net These biocatalytic methods are not only environmentally friendly but also offer a way to produce enantiomerically pure chroman-4-amines, which is often crucial for their biological activity.

| Synthesis Strategy | Key Features | Potential Advantages for Chroman-4-amine Synthesis |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single vessel to form a complex product. | Increased efficiency, reduced waste, lower costs, and simplified purification. nih.govrsc.org |

| Green Catalysts | Utilization of recoverable and non-toxic catalysts, such as organocatalysts or nano-catalysts. | Enhanced reaction rates, high yields, and potential for catalyst recycling. nih.govrsc.orgsharif.edu |

| Biocatalysis | Use of enzymes (e.g., amine dehydrogenases, transaminases) to catalyze reactions. | High enantioselectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Shorter reaction times, increased yields, and improved product purity. researchgate.net |

Exploration of Novel Reactivity Patterns for Chroman-4-amine Functionalization

The chroman-4-amine scaffold serves as a versatile template for the development of new chemical entities. The exploration of novel reactivity patterns is crucial for the functionalization of this core structure, allowing for the synthesis of a diverse library of derivatives. The presence of the amine group at the 4-position and the trifluoromethoxy group at the 7-position influences the reactivity of the chroman ring, opening up possibilities for selective modifications.

Recent research has focused on the development of cascade reactions, which involve a series of intramolecular transformations to build complex molecular architectures from simple starting materials. researchgate.net For example, a visible-light-mediated doubly decarboxylative Giese reaction has been developed for the synthesis of substituted chroman-2-ones and chroman-4-ones. rsc.org Such radical-based methods could be adapted to introduce various substituents at different positions of the this compound scaffold.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the arylation and amination of the chroman core. nih.gov These methods would allow for the introduction of a wide range of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR) of this compound derivatives. The development of new catalytic systems is expected to provide even greater control over the regioselectivity and stereoselectivity of these transformations.

Integration of Artificial Intelligence and Machine Learning in Chroman-4-amine Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this context. youtube.com By training ML models on datasets of known chroman-4-amine derivatives and their biological activities, it is possible to develop predictive models that can screen large virtual libraries of new compounds. youtube.com This in silico screening can identify promising candidates for synthesis and experimental testing, thereby saving time and resources. youtube.com

Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for de novo drug design. nih.gov These models can generate novel molecular structures with desired properties, such as high predicted activity against a specific biological target and favorable drug-like characteristics. This approach can lead to the discovery of entirely new chroman-4-amine derivatives with optimized therapeutic potential.

| AI/ML Application | Description | Relevance to Chroman-4-amine Discovery |

| QSAR Modeling | Develops predictive models that correlate the chemical structure of molecules with their biological activity. | Enables rapid virtual screening of large compound libraries to identify potent chroman-4-amine derivatives. youtube.com |

| De Novo Drug Design | Utilizes generative models to create novel molecular structures with desired properties. | Facilitates the design of new chroman-4-amine scaffolds with optimized activity and pharmacokinetic profiles. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. | Helps in the early identification of compounds with poor drug-like properties, reducing late-stage failures. youtube.com |

| Target Identification | Analyzes biological data to identify and validate new molecular targets for drug intervention. | Can help to identify the biological targets of this compound and its derivatives. nih.gov |

Expanding the Chemical Space of Trifluoromethoxy-Substituted Chroman-4-amines

Expanding the chemical space of trifluoromethoxy-substituted chroman-4-amines is a key strategy for discovering new compounds with improved biological activities. The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. duke.edu By systematically modifying the chroman-4-amine scaffold, researchers can explore the impact of different structural features on the compound's properties.

One approach is to introduce a variety of substituents at different positions of the chroman ring. This can be achieved through the synthetic methods described in section 7.2, such as cross-coupling reactions and cascade cyclizations. researchgate.netnih.gov The choice of substituents can be guided by computational modeling and SAR studies to optimize interactions with the target protein.

Another strategy is to modify the amine group at the 4-position. For example, the primary amine can be converted to secondary or tertiary amines, or incorporated into various heterocyclic systems. nih.govacs.org These modifications can have a significant impact on the compound's basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. The synthesis of a diverse library of such derivatives is essential for a thorough exploration of the chemical space. rsc.org

Application of Chroman-4-amine Scaffolds as Chemical Probes for Biological Systems

Chroman-4-amine scaffolds, including this compound, hold significant potential as chemical probes for studying biological systems. The chroman-4-one framework is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.govrsc.org This suggests that the chroman scaffold is capable of interacting with a variety of biological targets.

By incorporating appropriate functional groups, this compound derivatives can be designed as chemical probes to investigate cellular processes. For example, the attachment of a fluorescent dye would allow for the visualization of the compound's subcellular localization and its interaction with target proteins. Alternatively, the introduction of a photoreactive group could be used for photoaffinity labeling to identify the specific binding partners of the compound within a complex biological sample.

Furthermore, these chemical probes can be used to elucidate the mechanism of action of bioactive chroman-4-amine derivatives. By identifying the molecular targets and downstream signaling pathways affected by these compounds, researchers can gain a deeper understanding of their therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.